Ciclafrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ciclafrine, also known by its developmental code names Go 3026A and W-43026A, is a sympathomimetic and antihypotensive agent belonging to the phenethylamine family. Despite its potential, this compound was never marketed . It is a substituted phenethylamine and belongs to the class of hemiaminal ethers .
Vorbereitungsmethoden
Ciclafrine can be synthesized by the reaction of norfenefrine with cycloheptanone . This reaction involves the formation of a hemiaminal ether, which is a characteristic feature of this compound’s chemical structure . The specific reaction conditions, such as temperature and solvent, are crucial for the successful synthesis of this compound, although detailed industrial production methods are not widely documented.
Analyse Chemischer Reaktionen
Ciclafrine, being a substituted phenethylamine, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reagents used.
Substitution: This compound can undergo substitution reactions, particularly at the phenol group, to form various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a sympathomimetic agent, Ciclafrine has been used in studies related to adrenergic receptors and their agonists.
Biology: Its effects on biological systems, particularly in relation to blood pressure regulation, have been explored.
Medicine: Although never marketed, this compound’s potential as an antihypotensive agent has been a subject of research.
Wirkmechanismus
Ciclafrine exerts its effects by acting as a sympathomimetic agent. This means it mimics the effects of sympathetic nervous system neurotransmitters, such as norepinephrine. It likely interacts with adrenergic receptors, leading to increased heart rate and blood pressure. The exact molecular targets and pathways involved in this compound’s mechanism of action are not fully elucidated .
Vergleich Mit ähnlichen Verbindungen
Ciclafrine is similar to other phenethylamine derivatives, such as norfenefrine and berefrine. its unique structure as a hemiaminal ether sets it apart from these compounds.
Eigenschaften
CAS-Nummer |
55694-98-9 |
---|---|
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
3-(1-oxa-4-azaspiro[4.6]undecan-2-yl)phenol |
InChI |
InChI=1S/C15H21NO2/c17-13-7-5-6-12(10-13)14-11-16-15(18-14)8-3-1-2-4-9-15/h5-7,10,14,16-17H,1-4,8-9,11H2 |
InChI-Schlüssel |
AJNAKEPPGKJNKU-UHFFFAOYSA-N |
SMILES |
C1CCCC2(CC1)NCC(O2)C3=CC(=CC=C3)O |
Kanonische SMILES |
C1CCCC2(CC1)NCC(O2)C3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.